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molecular formula C6H9BN2O3 B1148925 (5-Amino-6-methoxypyridin-3-yl)boronic acid CAS No. 1309982-56-6

(5-Amino-6-methoxypyridin-3-yl)boronic acid

Cat. No. B1148925
M. Wt: 167.959
InChI Key: SIAAGSWOGRZEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062046B2

Procedure details

5-bromo-2-methoxypyridin-3-amine (2 g, 9.85 mmol, commercially available), Bis(pinacolato)diboron (11.82 mmol), potassium acetate (1.4 g) and (1,1-bis(diphenylphosphino)ferrocene)-dichloropalladium (II) complex with DCM (200 mg, commercially available) was dissolved in dioxane (75 mL) under argon atmosphere. The reaction mixture was refluxed for 8 h. The reaction mixture was cooled, diluted with ethyl acetate (75 mL) and filtered. The filtrate was concentrated. The crude product was purified over silica gel using 0-10% ethyl acetate in petroleum ether to obtain the titled boronic acid derivative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.82 mmol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[B:11]1(B2OC(C)(C)C(C)(C)O2)[O:15]C(C)(C)C(C)(C)[O:12]1.C([O-])(=O)C.[K+].C(Cl)Cl>O1CCOCC1.C(OCC)(=O)C>[NH2:10][C:4]1[CH:3]=[C:2]([B:11]([OH:15])[OH:12])[CH:7]=[N:6][C:5]=1[O:8][CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OC)N
Name
Quantity
11.82 mmol
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
potassium acetate
Quantity
1.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified over silica gel using 0-10% ethyl acetate in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=NC1OC)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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